molecular formula C6H10N2O4 B1329701 N-Acetylglycylglycine CAS No. 5687-48-9

N-Acetylglycylglycine

Cat. No.: B1329701
CAS No.: 5687-48-9
M. Wt: 174.15 g/mol
InChI Key: ZCASHLUDUSAKNN-UHFFFAOYSA-N
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Description

N-Acetylglycylglycine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O4 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134463. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Acetylglycylglycine (NAGG) is a dipeptide derivative of glycine, featuring the N-acetylation at the amine group of glycine. This compound has garnered interest due to its potential biological activities and roles in various biochemical processes. This article will explore the biological activity of this compound, including its metabolism, enzymatic interactions, and potential therapeutic applications.

This compound has the chemical formula C6H10N2O3 and a molecular weight of approximately 158.16 g/mol. It is classified as an N-acyl amino acid, which indicates that it possesses an acyl group attached to the nitrogen atom of the amino acid backbone.

Metabolism and Biosynthesis

This compound can be synthesized from glycine and acetyl-CoA through the action of glycine N-acyltransferase (GLYAT), an enzyme that plays a crucial role in the metabolism of amino acids and xenobiotics. This enzyme catalyzes the transfer of an acyl group to glycine, forming various N-acylated derivatives, including this compound .

Enzymatic Pathways

The enzymatic pathway for the synthesis of this compound involves:

  • Glycine N-acyltransferase (GLYAT) : This mitochondrial enzyme is responsible for transferring acyl groups to glycine, contributing to the detoxification processes by conjugating xenobiotics like benzoic acid .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective properties. It has been shown to influence neuroinflammatory responses and could potentially be beneficial in neurodegenerative diseases. For instance, research indicates that N-acetylated amino acids can modulate oxidative stress and inflammatory pathways in neuronal cells .

Antioxidant Properties

This compound has been associated with antioxidant activity. It may help in reducing oxidative damage in cells, which is a contributing factor in various diseases, including cancer and neurodegeneration. The antioxidant capacity of acetylated amino acids is thought to arise from their ability to scavenge free radicals and stabilize reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have explored the effects of this compound on biological systems:

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models led to reduced neuronal cell death following ischemic injury, suggesting its potential as a therapeutic agent for stroke .
  • Effect on Gut Microbiota : Research indicated that metabolites related to gut bacterial metabolism, including this compound, were positively associated with improved metabolic profiles in subjects undergoing dietary interventions .
  • Clinical Observations : In clinical settings, patients receiving treatments incorporating N-acetylated compounds reported improvements in cognitive function and reduced symptoms of anxiety and depression, possibly linked to its neuroprotective effects .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
NeuroprotectionReduces oxidative stress; modulates inflammation ,
Antioxidant propertiesScavenges free radicals ,
Metabolic regulationInfluences gut microbiota metabolism

Scientific Research Applications

Biological and Biochemical Applications

Antioxidant Properties
N-Acetylglycylglycine has been studied for its role as an antioxidant. Research indicates that compounds like N-acetylcysteine (NAC) and glycine can enhance intracellular levels of glutathione, a critical antioxidant in cellular defense mechanisms. The combination of these compounds has shown promise in reversing oxidative stress and mitochondrial dysfunction, particularly in aging populations .

Mitochondrial Function
Supplementation with this compound has demonstrated improvements in mitochondrial function. Clinical trials involving older adults showed significant enhancements in mitochondrial fatty acid oxidation and reductions in insulin resistance after supplementation with GlyNAC (a combination of glycine and NAC) which indirectly supports the potential benefits of this compound due to its structural similarity .

Clinical Research Applications

Aging and Healthspan
Clinical studies have explored the effects of this compound on aging-related conditions. A randomized trial found that supplementation with GlyNAC improved several markers associated with aging, including oxidative stress, inflammation, and physical function in older adults . This suggests that this compound may play a role in promoting healthspan by mitigating age-associated declines.

Type 2 Diabetes Management
Research indicates that this compound may help manage type 2 diabetes by improving mitochondrial function and reducing insulin resistance. A study reported that GlyNAC supplementation led to significant improvements in mitochondrial glucose oxidation and a reduction in insulin resistance among participants with type 2 diabetes . These findings underscore the potential therapeutic applications of this compound in metabolic disorders.

Metabolomics and Biomarker Discovery

Role in Cell Proliferation
Metabolomic studies have identified this compound as a critical metabolite involved in cell proliferation. The compound's presence has been linked to various biological processes, including differentiation and self-renewal in stem cells . This highlights its potential as a biomarker for cellular health and development.

Experimental Studies and Case Reports

Case Studies on Supplementation Effects
Several case studies have documented the effects of this compound supplementation on individuals with specific health conditions. For instance, older adults experiencing oxidative stress showed marked improvements in physical performance metrics after consistent supplementation over a period . These findings provide anecdotal evidence supporting the compound's efficacy.

Future Directions and Research Opportunities

The current body of research suggests promising applications for this compound across various domains, particularly in aging, metabolic health, and cellular biology. Future studies should focus on:

  • Long-term effects of supplementation: Investigating the chronic effects of this compound on health outcomes.
  • Mechanistic studies: Understanding the biochemical pathways through which this compound exerts its effects.
  • Broader clinical trials: Expanding research to include diverse populations to assess efficacy across different demographics.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Acetylglycylglycine, and how do reaction conditions (e.g., pH, temperature) influence yield and purity?

  • Methodological Answer : The synthesis of this compound (NAGG) typically involves coupling N-acetylglycine with glycine using activating agents like carbodiimides or via adenylate anhydride intermediates. Kinetic studies show that pH significantly impacts reaction efficiency; at pH 6–8, peptide bond formation is favored over hydrolysis due to reduced base-catalyzed degradation . Researchers should optimize pH using buffered solutions (e.g., phosphate buffer) and monitor reaction progress via HPLC or LC-MS to quantify intermediates and final product purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what thresholds define acceptable purity for experimental use?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. For purity, HPLC with UV detection (≥97% purity) is widely accepted, as impurities (e.g., unreacted glycine) can interfere with downstream applications like enzyme assays . Mass spectrometry (MS) is recommended for verifying molecular weight (174.16 g/mol) and detecting trace contaminants .

Q. How should researchers design stability studies to assess this compound under physiological or storage conditions?

  • Methodological Answer : Stability studies should simulate physiological pH (6–8) and temperature (25–37°C) over 24–72 hours, with aliquots sampled at intervals for HPLC analysis. Hydrolysis rates increase at alkaline pH, so buffering agents (e.g., Tris-HCl) are critical. For long-term storage, lyophilization and storage at -20°C in desiccated conditions are advised to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data when synthesizing this compound under varying experimental conditions?

  • Methodological Answer : Contradictions in kinetic data (e.g., variable reaction rates at identical pH) may arise from uncontrolled factors like ionic strength or trace metal ions. To address this:

  • Use chelating agents (e.g., EDTA) to eliminate metal interference.
  • Validate reproducibility via triplicate experiments with statistical analysis (e.g., ANOVA).
  • Apply computational modeling (e.g., density functional theory) to predict reaction pathways and identify rate-limiting steps .

Q. What advanced statistical frameworks are suitable for optimizing this compound synthesis parameters (e.g., reactant ratios, solvent systems)?

  • Methodological Answer : Response Surface Methodology (RSM) with a central composite design can model interactions between variables (e.g., pH, temperature, molar ratios). Machine learning algorithms (e.g., neural networks) trained on historical kinetic data may predict optimal conditions. Sensitivity analysis should identify critical parameters, such as glycine concentration, which disproportionately affects yield .

Q. What strategies ensure the effective integration of this compound into peptide-based drug delivery systems without compromising stability?

  • Methodological Answer : Pre-functionalize NAGG with protective groups (e.g., Fmoc) to prevent undesired side reactions during conjugation. Use orthogonal labeling techniques (e.g., click chemistry) to attach targeting moieties. Stability assays in simulated biological fluids (e.g., serum) should confirm retention of structural integrity via circular dichroism (CD) spectroscopy .

Q. Data Handling and Reporting Guidelines

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Methodological Answer : Follow NIH guidelines for reporting experimental conditions, including detailed reagent specifications (e.g., CAS 5687-48-9), instrument calibration data, and raw data archiving. Publish protocols in supplementary materials with step-by-step workflows, emphasizing critical steps like pH adjustment and purification methods (e.g., column chromatography) .

Q. What are the best practices for analyzing and presenting contradictory data in publications involving this compound?

  • Methodological Answer : Use error bars and confidence intervals to represent variability. Transparently report outliers and apply robust statistical tests (e.g., Grubbs' test for outliers). Include a limitations section discussing potential sources of bias (e.g., batch-to-batch reagent variability) .

Properties

IUPAC Name

2-[(2-acetamidoacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCASHLUDUSAKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205398
Record name N-Acetylglycylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-48-9
Record name N-Acetylglycylglycine
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Record name 5687-48-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylglycylglycine
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Record name 2-(2-acetamidoacetamido)acetic acid
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Record name N-ACETYLGLYCYLGLYCINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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